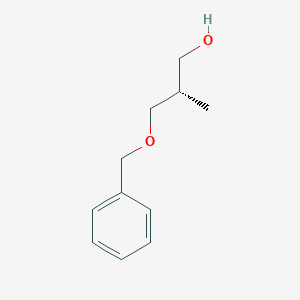

(S)-3-(benzyloxy)-2-methylpropan-1-ol

Description

Properties

CAS No. |

63930-46-1 |

|---|---|

Molecular Formula |

C11H16O2 |

Molecular Weight |

180.24 g/mol |

IUPAC Name |

(2S)-2-methyl-3-phenylmethoxypropan-1-ol |

InChI |

InChI=1S/C11H16O2/c1-10(7-12)8-13-9-11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3/t10-/m0/s1 |

InChI Key |

NGRZOWQXYGMVQS-JTQLQIEISA-N |

SMILES |

CC(CO)COCC1=CC=CC=C1 |

Isomeric SMILES |

C[C@@H](CO)COCC1=CC=CC=C1 |

Canonical SMILES |

CC(CO)COCC1=CC=CC=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Structural Variations

The following table summarizes structural differences between (S)-3-(benzyloxy)-2-methylpropan-1-ol and related compounds:

Physicochemical Properties

- Hydrophobicity : The benzyloxy group in this compound increases hydrophobicity (estimated cLogP ~2.5) compared to hydroxyl analogs. The triisopropylsilyl (TIPS) variant has a significantly higher logP due to the bulky silyl group.

- Molecular Weight : At ~194 g/mol, the compound adheres to Lipinski’s Rule of Five, unlike larger derivatives like AAP-1 to AAP-10 (MW >400 g/mol) .

- Stereochemical Impact: The (S)-configuration may enhance enantioselectivity in catalytic processes or receptor binding, as seen in β-adrenoceptor ligands like STD-101-D1 .

Preparation Methods

Nucleophilic Substitution of 3-Hydroxy-2-methylpropan-1-ol with Benzyl Halides

The most common and direct synthetic approach involves the nucleophilic substitution reaction between 3-hydroxy-2-methylpropan-1-ol and benzyl halides (benzyl bromide or benzyl chloride) under basic conditions:

- Reagents: Benzyl bromide or benzyl chloride; base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

- Solvent: Anhydrous solvents like dimethylformamide (DMF) or acetone.

- Conditions: Reflux or elevated temperature to facilitate substitution.

- Mechanism: The hydroxyl group of 3-hydroxy-2-methylpropan-1-ol acts as a nucleophile, attacking the electrophilic benzyl halide carbon, displacing the halide ion and forming the benzyloxy ether linkage.

This method yields (S)-3-(benzyloxy)-2-methylpropan-1-ol with retention of stereochemistry at the chiral center when starting from enantiomerically pure 3-hydroxy-2-methylpropan-1-ol.

Use of Phase-Transfer Catalysts and Continuous Flow Reactors

For industrial scale-up, continuous flow reactors are employed to improve reaction control and yield. Phase-transfer catalysts (PTCs) such as quaternary ammonium salts can be used to enhance the nucleophilicity of the hydroxyl group in biphasic systems, increasing reaction rates and selectivity.

- Advantages: Improved yield, scalability, and reproducibility.

- Typical Conditions: Continuous flow with controlled temperature and residence time; PTCs facilitate transfer of hydroxide ions into organic phase.

Multi-Step Synthesis Involving Protection and Deprotection

In more complex synthetic schemes, especially when preparing derivatives or related compounds such as Fmoc-protected analogs, the synthesis involves:

- Protection of amino or hydroxyl groups using protecting groups (e.g., Fmoc for amines).

- Introduction of the benzyloxy group via alkylation.

- Subsequent deprotection to yield the target compound or its hydrochloride salt.

This approach is more common in peptide or amino alcohol derivative synthesis but can be adapted for this compound when functional group compatibility is critical.

Detailed Reaction Data and Analysis

| Preparation Method | Starting Materials | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Nucleophilic substitution with benzyl bromide | 3-hydroxy-2-methylpropan-1-ol, benzyl bromide | NaOH, DMF, reflux | 75-85 | Retains stereochemistry; simple setup |

| Nucleophilic substitution with benzyl chloride | 3-hydroxy-2-methylpropan-1-ol, benzyl chloride | K2CO3, reflux | 70-80 | Slightly milder base; longer reaction time |

| Continuous flow with phase-transfer catalyst | Same as above | PTC, continuous flow reactor, controlled temp | >85 | Industrial scale; improved yield and purity |

| Multi-step synthesis with protection | Amino alcohol derivatives | Protection (e.g., Fmoc), alkylation, deprotection | Variable | Used for derivatives; more complex |

Research Findings and Optimization

- Studies have shown that using benzyl bromide generally provides higher reactivity and yields compared to benzyl chloride due to better leaving group ability.

- Reaction temperature and solvent choice critically affect the rate and selectivity; DMF and acetone are preferred solvents.

- Continuous flow methods reduce reaction times from hours to minutes and improve reproducibility.

- The stereochemical integrity of the chiral center is maintained throughout the synthesis, which is crucial for applications in asymmetric synthesis and medicinal chemistry.

Summary Table of Preparation Methods

| Method Type | Advantages | Disadvantages | Typical Yield | Industrial Applicability |

|---|---|---|---|---|

| Direct alkylation with benzyl bromide | High yield, straightforward | Requires strong base, moisture sensitive | 75-85% | Moderate |

| Direct alkylation with benzyl chloride | Milder conditions | Lower reactivity, longer reaction | 70-80% | Moderate |

| Continuous flow with PTC | High yield, scalable, reproducible | Requires specialized equipment | >85% | High |

| Multi-step with protection | Enables complex derivatives | More steps, time-consuming | Variable | Specialized synthesis |

Q & A

Q. How should researchers resolve contradictions in pharmacological data across studies?

- Methodological Answer : Conduct meta-analyses to identify variables (e.g., cell line heterogeneity, assay protocols). Validate inconsistencies using orthogonal methods (e.g., SPR vs. ITC for binding affinity). Statistical tools (ANOVA, Dunnett’s test) differentiate significant effects. Reproduce results under standardized conditions (e.g., pH, temperature) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.